molecular formula C25H23N3O2S2 B383052 2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 379236-90-5

2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B383052
CAS No.: 379236-90-5
M. Wt: 461.6g/mol
InChI Key: ZSJUVFZRAGKWFS-UHFFFAOYSA-N
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Description

2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a complex synthetic compound designed for advanced pharmacological and chemical biology research. Its molecular architecture, which integrates a hexahydrocycloheptathienopyrimidine core linked to an N-phenylacetamide via a thioether bridge, is of significant interest for developing novel therapeutic agents. This structural motif is commonly investigated for its potential to interact with various biological targets. Researchers are exploring this compound primarily in the field of medicinal chemistry, with a focus on its application as a key intermediate or lead compound in the synthesis of new antibacterial and anticancer agents. The presence of the acetamide and thioether functional groups is a recognized strategy in drug design to enhance binding affinity and modulate biological activity . Similar compounds containing acetamide moieties have demonstrated promising in vitro antibacterial activity against various phytopathogenic bacteria, with studies indicating that such derivatives can cause bacterial cell membrane rupture, as confirmed by scanning electron microscopy (SEM) . Furthermore, the fused pyrimidine and thiazole-like structures present in this compound are privileged scaffolds in anticancer research. Analogs have been shown to exhibit selective cytotoxicity and reasonable anticancer activity when screened against panels of human tumor cell lines, including melanoma-type cancers . This reagent is provided "For Research Use Only" and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

2-[(3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c29-21(26-17-10-4-1-5-11-17)16-31-25-27-23-22(19-14-8-3-9-15-20(19)32-23)24(30)28(25)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJUVFZRAGKWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure

The compound can be structurally represented as follows:

C20H22N2O1S1\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_1\text{S}_1

This structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of thiazolidinone containing similar structural motifs have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited comparable efficacy to established antibiotics like norfloxacin and chloramphenicol .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CBacillus subtilis64 µg/mL

Anticancer Activity

The anticancer potential of the compound has been suggested through studies on related benzoxazepine derivatives. These derivatives displayed cytotoxic effects against various cancer cell lines with mechanisms involving the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. The specific activity varied depending on the cancer type tested .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)12Modulation of inflammatory pathways

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been highlighted in research focusing on its ability to inhibit pro-inflammatory cytokine release. Studies indicate that certain derivatives can significantly reduce inflammation in vitro by targeting specific pathways involved in the inflammatory response .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazolidinone derivatives that were evaluated for their antimicrobial properties. The findings indicated that modifications in the chemical structure could enhance antibacterial activity against resistant strains .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of benzoxazepine derivatives on human cancer cell lines. The results demonstrated that these compounds could selectively induce cell death in cancer cells while sparing normal cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide have shown promising anticancer properties. For instance, studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : These compounds often function as inhibitors of key enzymes involved in tumor growth and proliferation.
  • Case Study : A study evaluated the cytotoxic activity of synthesized compounds against the HCT-116 colorectal cancer cell line. Compounds derived from thieno[2,3-d]pyrimidine scaffolds exhibited significant antiproliferative effects with varying IC50 values .
CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib16.350 ± 0.86

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Specifically:

  • Thymidine Kinase Inhibition : Analogous compounds have been designed to inhibit thymidine kinase (TK), which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells .
  • BACE1 Inhibition : Some derivatives have been reported to inhibit beta-secretase (BACE1), which is implicated in Alzheimer's disease pathology .

Antimicrobial Properties

Research has indicated that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. The structural features of these compounds contribute to their ability to interact with bacterial enzymes or cell membranes effectively.

Anti-inflammatory Effects

Certain studies suggest that these compounds may exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several synthetic routes that highlight the importance of the thieno[2,3-d]pyrimidine scaffold in enhancing biological activity.

  • Synthetic Routes : Various methods including multi-component reactions (MCRs) and condensation reactions have been employed to synthesize thieno[2,3-d]pyrimidines.
  • Structure Activity Relationship : The presence of specific substituents on the phenyl rings and the thieno-pyrimidine core significantly influences the biological activity of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno[2,3-d]pyrimidine Family

The target compound shares a thieno[2,3-d]pyrimidin-4-one scaffold with several derivatives, but differences in substituents and ring systems significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Key Substituents Ring System Reported Activity Reference
Target Compound N-phenylacetamide, cycloheptane ring Cyclohepta[4,5]thieno-pyrimidine Antitumor activity hypothesized (no explicit data)
2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Chloroacetohydrazide, benzo[4,5]thieno-pyrimidine Benzo[4,5]thieno-pyrimidine Cytotoxic (IC₅₀ = 5.07 µM against HepG2 cells)
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorophenyl, cyclopentane ring, 2,5-dimethylphenylacetamide Cyclopenta[4,5]thieno-pyrimidine No biological data; structural similarity suggests potential kinase inhibition
N′-Arylidene-2-[(4-oxo-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-acetohydrazide (18−23) Arylidene hydrazones (e.g., 4-chlorobenzylidene, 4-nitrobenzylidene) Cyclohepta[4,5]thieno-pyrimidine Enhanced antitumor activity compared to parent hydrazide (e.g., IC₅₀ = 3.7 µM for 19)

Key Differences and Implications

Ring System Flexibility :

  • The cycloheptane ring in the target compound provides greater conformational flexibility compared to the cyclopentane or benzene rings in analogues . This may enhance binding to larger hydrophobic pockets in enzyme targets (e.g., kinases).

Substituent Effects: Hydrazone derivatives (e.g., compounds 18–23) exhibit improved cytotoxicity over the parent hydrazide (compound 17), likely due to enhanced electron-withdrawing effects from arylidene groups .

Biological Activity Trends :

  • Compounds with bulky substituents (e.g., tert-butyl isoxazolyl in ) show reduced cytotoxicity (IC₅₀ > 5 µM), suggesting steric hindrance may limit target engagement .
  • N-phenylacetamide derivatives (like the target compound) are hypothesized to mimic ATP-binding motifs in kinases, though experimental validation is needed .

Physicochemical Properties

  • Solubility : The target compound’s cycloheptane ring and N-phenylacetamide group likely reduce aqueous solubility compared to benzo-fused analogues (e.g., compound in ) .
  • Thermal Stability : Higher melting points (240–242°C) compared to hydrazone derivatives (e.g., 18–23, mp = 190–210°C) suggest stronger intermolecular interactions in the solid state .

Preparation Methods

Regioselectivity in Cyclization

The choice of solvent and temperature critically influences the regioselectivity of the pyrimidinone formation. Refluxing in formamide ensures exclusive formation of the 4-oxo isomer, whereas lower temperatures favor byproducts.

Role of Base in Thioether Formation

Potassium carbonate in acetone facilitates deprotonation of the thiol group, enhancing nucleophilicity for the SN2 reaction with chloroacetamide. Substituting acetone with DMF increases reaction rates but complicates purification due to side reactions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (HPLC)
Formamide cyclization1 6598.5
Phenacyl bromide route6 5097.8
Thioether alkylation7a 7299.1

The alkylation route (72% yield) proves superior to cyclocondensation methods, owing to milder conditions and fewer side products .

Q & A

Q. What are the recommended synthetic routes for preparing 2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a thiol-containing heterocyclic intermediate (e.g., 4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2-thiol) with N-phenyl-2-chloroacetamide. Key steps include:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance nucleophilic substitution reactivity .
  • Catalysts : Sodium acetate or triethylamine can facilitate deprotonation and accelerate thioether bond formation .
  • Reflux Conditions : Optimize reflux time (e.g., 30–120 minutes) to balance yield and purity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-dioxane mixtures improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the thioether linkage (δ 3.5–4.0 ppm for SCH2_2) and cycloheptane ring protons (δ 1.5–2.5 ppm) .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S percentages) to confirm molecular formula .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the thieno[2,3-d]pyrimidine core (if single crystals are obtainable) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (common stock solvent), followed by aqueous buffers (pH 1–10) with sonication. Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability Studies : Incubate at 25°C and 37°C in PBS/DMSO mixtures. Monitor degradation via HPLC at 24/48/72-hour intervals .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between structural analogs of this compound?

  • Methodological Answer :
  • SAR Analysis : Compare analogs (e.g., ) by modifying substituents (e.g., phenyl vs. methoxyphenyl). Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) to identify steric/electronic mismatches .
  • Meta-Analysis : Aggregate data from multiple studies to isolate confounding variables (e.g., assay protocols, cell lines) .

Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., solvent, temperature, catalyst ratio) .
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., reflux time vs. catalyst loading) to maximize yield .
  • Validation : Replicate optimal conditions in triplicate to ensure reproducibility (e.g., 85% yield reported in ) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 interactions .
  • MD Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) via GROMACS or CHARMM .
  • QSAR Modeling : Train models on analogs (e.g., ) to predict toxicity or metabolic stability .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported yields for similar synthetic procedures?

  • Methodological Answer :
  • Parameter Audit : Compare solvent purity, catalyst source (e.g., sodium acetate from different suppliers), and equipment calibration .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfide formation from thiol oxidation) .
  • Reaction Monitoring : Employ in situ IR or Raman spectroscopy to track intermediate formation and adjust reaction time .

Tables for Key Data

Q. Table 1: Comparison of Synthetic Conditions and Yields

Reaction ComponentCondition RangeYield (%)Reference
Solvent (Ethanol)Reflux, 30 min85
Catalyst (NaOAc)1.2 eq.78
Purification MethodRecrystallization90

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMR (DMSO-d6)δ 2.5–3.0 (cycloheptane CH2)
13^13C NMRδ 170–175 (C=O of acetamide)
HRMS (ESI+)m/z 507.2012 [M+H]+ (calc. 507.2005)

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